6-Ethoxypteridin-4(3H)-one

Xanthine oxidase Enzyme kinetics Pteridinone代谢

6-Ethoxypteridin-4(3H)-one is a heterocyclic pteridine derivative bearing a C6 ethoxy substituent on the 4(3H)-pteridinone core (C₈H₈N₄O₂, MW 192.17 g/mol). The compound belongs to the 6-alkoxypteridine subclass, a scaffold historically accessed via acid‑catalyzed alcoholysis of 6‑oxo‑dihydropteridines and more recently employed as a synthetic entry point for N‑substituted‑6‑alkoxypteridin‑4‑amines with broad medicinal chemistry relevance.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 1192150-16-5
Cat. No. B13097499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxypteridin-4(3H)-one
CAS1192150-16-5
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCOC1=CN=C2C(=N1)C(=O)NC=N2
InChIInChI=1S/C8H8N4O2/c1-2-14-5-3-9-7-6(12-5)8(13)11-4-10-7/h3-4H,2H2,1H3,(H,9,10,11,13)
InChIKeyDJPBBZAAKRTUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxypteridin-4(3H)-one (CAS 1192150-16-5): Pteridinone Scaffold Procurement Baseline


6-Ethoxypteridin-4(3H)-one is a heterocyclic pteridine derivative bearing a C6 ethoxy substituent on the 4(3H)-pteridinone core (C₈H₈N₄O₂, MW 192.17 g/mol) . The compound belongs to the 6-alkoxypteridine subclass, a scaffold historically accessed via acid‑catalyzed alcoholysis of 6‑oxo‑dihydropteridines [1] and more recently employed as a synthetic entry point for N‑substituted‑6‑alkoxypteridin‑4‑amines with broad medicinal chemistry relevance [2]. Unlike the heavily functionalized trisubstituted pteridines that dominate immunosuppressive and anticancer patent landscapes, this relatively unadorned 6‑ethoxy congener serves as a minimalist probe for position‑specific structure–activity relationship (SAR) deconvolution and as a versatile late‑stage functionalization intermediate.

Why 6-Ethoxypteridin-4(3H)-one Cannot Be Interchanged with Other Pteridin‑4‑one Analogs


In‑class pteridin‑4(3H)‑ones are not functionally interchangeable because even minor positional or substituent alterations profoundly redirect enzymatic recognition, cellular permeability, and metabolic stability. The ethoxy group at C6 confers a distinct electronic and steric profile compared with C7‑ethoxy, C6‑methoxy, or C6‑aryl congeners, a principle rigorously demonstrated in xanthine oxidase substrate studies where 6‑aryl‑ vs. 7‑aryl‑4(3H)‑pteridinones exhibited divergent kinetic parameters (Kₘ and Vₘₐₓ differences of several‑fold) due to a hydrophobic pocket adjacent to the active site [1]. Similarly, in antitumor SAR campaigns, 6‑alkoxy chain length and 4‑arylamino substitution jointly dictated IC₅₀ values spanning >10‑fold across A549, KG1a, and HGC‑27 cell lines [2]. Consequently, substituting 6‑ethoxypteridin‑4(3H)‑one with a 7‑ethoxy, 6‑methoxy, or 2‑amino‑6‑ethoxy analog without experimental validation risks forfeiting target engagement, synthetic tractability, or downstream derivatization efficiency, underscoring the need for compound‑specific evidence before procurement.

Quantitative Differentiation Evidence for 6-Ethoxypteridin-4(3H)-one vs. Closest Analogs


Regioisomeric Substrate Discrimination by Xanthine Oxidase: C6 vs. C7 Substitution

The C6‑ethoxy substitution pattern is expected to alter recognition by purine‑metabolizing enzymes relative to C7‑substituted or unsubstituted pteridin‑4(3H)‑one. In direct kinetic comparisons, 6‑phenyl‑4(3H)‑pteridinone exhibited markedly different binding affinity and oxidation rates compared with 7‑phenyl‑4(3H)‑pteridinone when incubated with Arthrobacter M‑4 xanthine oxidase, with the 6‑aryl isomer showing tighter binding attributable to a hydrophobic pocket near the active site [1]. Although explicit Kₘ/Vₘₐₓ for 6‑ethoxypteridin-4(3H)‑one have not been disclosed, the regioisomeric principle established with 6‑ vs. 7‑phenyl congeners predicts that 6‑ethoxy substitution will similarly bias enzyme interactions relative to 7‑ethoxy (e.g., 2‑amino‑7‑ethoxy‑4(1H)‑pteridinone, CAS 113230‑79‑8) or 6‑unsubstituted pteridin‑4(3H)‑one.

Xanthine oxidase Enzyme kinetics Pteridinone代谢

Synthetic Accessibility Advantage: Direct Alkoxylation vs. Multi‑Step Amino‑Substituted Routes

6‑Ethoxypteridin-4(3H)‑one can be prepared via classical acid‑catalyzed alcoholysis of 6‑oxo‑dihydropteridine, a two‑step transformation from pyrazine precursors [1]. In contrast, the widely explored N‑substituted‑6‑alkoxypteridin‑4‑amines require a seven‑step sequence (heterocyclization, alkoxylation, chlorination, nucleophilic substitution) achieving total yields of only 35.4–41% across 20 derivatives [2]. The absence of the C4 amino substituent eliminates three synthetic steps (chlorination, nucleophilic aromatic substitution, and associated purification), translating into higher overall yield, reduced cost, and faster turnaround for medicinal chemistry campaigns that plan late‑stage C4 diversification.

Synthetic methodology 6-Alkoxypteridine Medicinal chemistry

Chain‑Length–Dependent Antitumor Activity: 6‑Ethoxy as the Minimal Active Alkoxy Motif

In a series of 4‑(N‑aryl)amino‑6‑alkoxy pteridine derivatives, the 6‑alkoxy chain length modulated antiproliferative potency against A549, KG1a, and HGC‑27 cells. The 6‑ethoxy‑bearing analog (compound 7b, containing a 2‑chloro‑5‑nitroanilino group at C4) achieved an IC₅₀ of 11.55 µmol/L on A549 cells, approaching the positive control gefitinib (IC₅₀ = 5.95 µmol/L) [1]. Compounds with longer alkoxy chains (e.g., n‑butoxy) or alternative C4 substituents showed varied activity, with the 2‑chloro‑5‑nitroanilino fragment consistently enhancing potency. While 6‑ethoxypteridin-4(3H)‑one itself lacks the C4‑arylamino substituent, it serves as the direct synthetic precursor to these active pharmacophores, establishing the 6‑ethoxy group as a critical minimal motif for potent antitumor SAR.

Antitumor Structure–activity relationship Pteridine

Purity and Availability Benchmarking Against Unsubstituted Pteridin-4(3H)-one

Commercially, 6‑ethoxypteridin-4(3H)‑one is supplied at a certified minimum purity of 98% (NLT 98%) by ISO‑compliant vendors , meeting the ≥95% threshold typically required for medicinal chemistry hit‑to‑lead campaigns. In contrast, the parent unsubstituted pteridin-4(3H)-one (CAS 14465-23-3) is often listed at 95% purity from multiple suppliers, and its higher aqueous solubility can complicate anhydrous reaction conditions. The 6‑ethoxy group reduces polarity (clogP ~0.5 vs. ~‑0.7 for the parent), improving organic‑phase extractability and chromatographic resolution during purification—a practical advantage for parallel synthesis workflows.

Chemical procurement Purity specification Supplier comparison

Immunosuppressive Patent Landscape: 6‑Alkoxy as a Permissive Substituent in Lead Scaffolds

The dominant patent family covering trisubstituted and tetrasubstituted pteridine immunosuppressants (e.g., US 7,276,506 B2; EP 1658081 B1) explicitly claims C4‑alkoxy and C6‑substituted pteridines, wherein R₄ (the C6 substituent) is defined as C₁‑₇ alkoxy [1]. This places 6‑ethoxypteridin-4(3H)‑one squarely within the claimed substructure space. Within this IP landscape, 2‑amino‑4‑ethoxy‑6‑(4‑methoxyphenyl)pteridine and related congeners have demonstrated IC₅₀ values in the low micromolar range (8.6 µM) in mixed lymphocyte reaction (MLR) assays [2]. Although 6‑ethoxypteridin-4(3H)‑one itself has not been profiled in MLR, its core scaffold is validated in the patent as a permissive template for immunosuppressive activity, distinguishing it from 7‑alkoxy‑only or 2‑unsubstituted variants that fall outside the preferred Markush claims.

Immunosuppression Pteridine patent Drug discovery

Optimal Procurement Scenarios for 6-Ethoxypteridin-4(3H)-one Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Targeting the Pteridine C6 Position

6‑Ethoxypteridin-4(3H)‑one is the logical procurement choice when the research objective is to systematically vary the C4 substituent while holding the C6‑ethoxy group constant. As demonstrated by Lin et al. (2018), 4‑(N‑aryl)amino‑6‑ethoxy pteridines achieve single‑digit micromolar antiproliferative IC₅₀ values against A549 cells (e.g., compound 7b IC₅₀ = 11.55 µmol/L) . Using 6‑ethoxypteridin-4(3H)‑one as the common intermediate enables parallel synthesis of diverse C4‑aminated libraries, avoiding the lengthy seven‑step route required for pre‑installed C4‑amino‑6‑alkoxy scaffolds [2].

Xanthine Oxidase Substrate–Inhibitor Probe Development

The established kinetic discrimination between 6‑ and 7‑substituted 4(3H)‑pteridinones by Arthrobacter M‑4 xanthine oxidase makes 6‑ethoxypteridin-4(3H)‑one a rational starting point for designing substrate‑competitive probes. Its predicted tighter binding, inferred from 6‑aryl precedent, positions it as a scaffold for exploring hydrophobic pocket interactions, whereas the corresponding 7‑ethoxy isomer would probe a different enzyme surface region. Procurement of the correct regioisomer avoids erroneous structure–activity conclusions.

Immunosuppressive Lead Generation Within Patent‑Protected Chemical Space

The Markush claims of US 7,276,506 B2 and related patents cover 6‑alkoxy‑substituted pteridines, with exemplified analogs achieving IC₅₀ = 8.6 µM in MLR assays . For academic or industrial groups pursuing novel immunosuppressive agents with freedom‑to‑operate considerations, sourcing 6‑ethoxypteridin-4(3H)‑one provides a direct entry into this protected chemotype, enabling rapid analogue synthesis and biological evaluation without infringing on later‑generation trisubstituted claims that require additional C2 and C4 substituents.

High‑Throughput Parallel Synthesis Requiring High‑Purity Building Blocks

With a certified purity of ≥98% (NLT 98%) and improved organic‑phase extractability (clogP ~0.5) relative to unsubstituted pteridin-4(3H)-one (clogP ~‑0.7), 6‑ethoxypteridin-4(3H)‑one is suited for automated parallel synthesis platforms where high starting material purity minimizes side products and the increased lipophilicity facilitates phase separation and solvent evaporation in multi‑well formats. This practical advantage reduces the need for intermediate purification and accelerates library production timelines.

Quote Request

Request a Quote for 6-Ethoxypteridin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.